5,7-Dibromo-6-methoxy-3-methyl-2-benzofurancarboxylic acid
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Overview
Description
5,7-dibromo-6-methoxy-3-methyl-2-benzofurancarboxylic acid is a member of benzofurans.
Scientific Research Applications
Cytotoxic Potential and Structural Characterization
5,7-Dibromo-6-methoxy-3-methyl-2-benzofurancarboxylic acid and its derivatives have been explored for their cytotoxic potential against human cancer cell lines. The compound is part of a broader group of 2- and 3-benzofurancarboxylic acids evaluated by the National Cancer Institute, Bethesda, USA. These compounds have shown significant activities, highlighting their potential in cancer research (Kossakowski et al., 2005).
Antimicrobial Properties
Research on the antimicrobial properties of derivatives of 5,7-Dibromo-6-methoxy-3-methyl-2-benzofurancarboxylic acid has been conducted. These derivatives have been tested for their effectiveness against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts. Certain compounds in this category have demonstrated moderate to significant antimicrobial activities, offering avenues for the development of new antimicrobial agents (Ostrowska et al., 2013).
Antioxidant Activity
Some studies have investigated the antioxidant properties of compounds related to 5,7-Dibromo-6-methoxy-3-methyl-2-benzofurancarboxylic acid. These compounds, particularly those isolated from marine sources like the red alga Rhodomela confervoides, have shown potent antioxidant activities. This indicates their potential application in preventing oxidative deterioration in various industries, including food and pharmaceuticals (Li et al., 2011).
properties
Product Name |
5,7-Dibromo-6-methoxy-3-methyl-2-benzofurancarboxylic acid |
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Molecular Formula |
C11H8Br2O4 |
Molecular Weight |
363.99 g/mol |
IUPAC Name |
5,7-dibromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8Br2O4/c1-4-5-3-6(12)10(16-2)7(13)9(5)17-8(4)11(14)15/h3H,1-2H3,(H,14,15) |
InChI Key |
KCROCFSAZNEFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C(=C(C=C12)Br)OC)Br)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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